

Application Note: Ring-Opening Workflows for 3-Ethoxy-3-methylazetidine

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Compound of Interest

Compound Name: 3-Ethoxy-3-methylazetidine

CAS No.: 1416586-63-4

Cat. No.: B1447857

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Executive Summary

3-Ethoxy-3-methylazetidine is a valuable building block for introducing the 3,3-disubstituted azetidine motif, often functioning as a gem-dimethyl surrogate or a lipophilicity modulator in drug candidates (e.g., FAP inhibitors, Nrf2 activators).[1] While typically employed as a stable ring, its high strain energy renders it susceptible to ring-opening reactions.

This guide addresses two critical applications:

- **Synthetic Utility:** Using the azetidine as a "spring-loaded" electrophile to synthesize complex, sterically congested acyclic amines (e.g., 2-ethoxy-2-methyl-1,3-propanediamines).[1]
- **Stability Profiling:** Understanding acid-mediated degradation pathways during salt formation and formulation.[1]

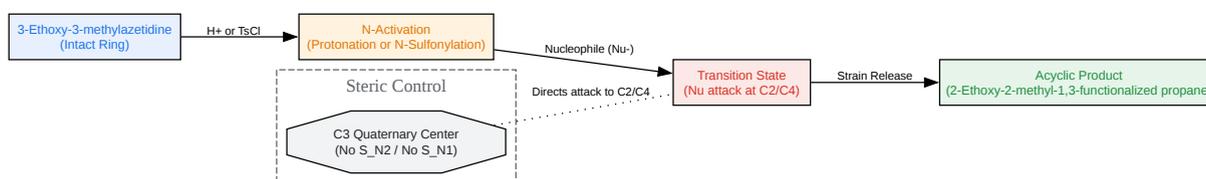
Mechanistic Underpinnings

The reactivity of **3-ethoxy-3-methylazetidine** is governed by the interplay between ring strain and the quaternary C3 center.[1]

- **Steric Shielding vs. Strain Release:** The C3 position is a quaternary center bearing a methyl and an ethoxy group. This steric bulk prevents direct nucleophilic attack or elimination at C3. Consequently, ring opening occurs exclusively at the C2 or C4 positions.

- **Symmetry:** In the absence of a chiral N-substituent, the molecule is symmetric with respect to the plane passing through N and C3. Nucleophilic attack at C2 or C4 yields identical acyclic products.
- **Ether Stability:** While tertiary alkyl ethers are typically acid-labile (cleaving to carbocations), the formation of a planar sp² carbocation at C3 is energetically prohibitive within the constrained 4-membered ring.^[1] Therefore, ring opening (C-N bond cleavage) kinetically precedes ether cleavage.

Reaction Pathway Visualization



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Caption: Mechanistic pathway showing N-activation followed by regioselective nucleophilic attack at C2/C4, driven by strain release.

Protocol A: Nucleophilic Ring Opening (Synthetic Workflow)

Objective: To synthesize 3-functionalized-2-ethoxy-2-methylpropylamines. **Principle:** The unactivated azetidine nitrogen is not electrophilic enough for ring opening. It must first be activated as an azetidinium ion (via alkylation) or an electron-deficient sulfonamide (via tosylation).^[1] This protocol uses the N-Tosyl activation method, which renders the C2/C4 positions susceptible to S_N2 attack by nucleophiles (e.g., azides, thiols, amines).

Materials

- **Substrate:** **3-Ethoxy-3-methylazetidine** hydrochloride (1.0 eq)^[1]

- Activator: p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[1]
- Base: Triethylamine (TEA) (3.0 eq) or Pyridine[1]
- Nucleophile: Sodium Azide (NaN₃) or Thiophenol (PhSH)[1]
- Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), DMF

Step-by-Step Methodology

Phase 1: N-Activation (Synthesis of N-Tosyl-3-ethoxy-3-methylazetidinium)[1]

- Neutralization: Suspend **3-ethoxy-3-methylazetidinium** HCl (1.0 mmol) in DCM (5 mL) at 0°C. Add TEA (2.5 mmol) dropwise to liberate the free base.
- Sulfonylation: Add TsCl (1.2 mmol) in one portion.
- Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for disappearance of the free amine (ninhydrin stain).
- Workup: Quench with water. Extract with DCM (3x). Wash organics with 1M HCl (to remove excess TEA/pyridine), then brine. Dry over Na₂SO₄ and concentrate.
 - Checkpoint: Isolate the N-Tosyl intermediate.[1] It should be a stable solid/oil.

Phase 2: Ring Opening[2]

- Setup: Dissolve the N-Tosyl intermediate (0.5 mmol) in DMF (2 mL) or MeCN (2 mL).
- Nucleophilic Attack: Add the nucleophile (e.g., NaN₃, 1.5 mmol).
 - Note: For weaker nucleophiles, add a Lewis Acid catalyst (e.g., 10 mol% LiClO₄ or BF₃·OEt₂).
- Heating: Heat the mixture to 60–80°C. The gem-disubstitution at C3 may retard the rate compared to simple azetidines; thermal energy is required to overcome the steric barrier of the adjacent quaternary center.[1]

- Monitoring: Monitor consumption of the starting material.
- Workup: Dilute with EtOAc, wash extensively with water (to remove DMF). Purify by column chromatography.

Expected Product Data

Parameter	Value/Observation
Product Structure	Ts-NH-CH ₂ -C(Me)(OEt)-CH ₂ -Nu
Regioselectivity	>99% Ring Opening (C2/C4 attack)
Reaction Time	4–12 hours at 80°C
Key NMR Signal	Disappearance of azetidine ring protons (typically δ 3.5–4.0 ppm) and appearance of acyclic methylene signals.[1][3]

Protocol B: Acid-Mediated Degradation (Stability Profiling)

Objective: To determine the stability of the scaffold under acidic formulation conditions or to cleave the ring hydrolytically.[1] Context: Azetidines are basic. In the presence of strong nucleophilic acids (like HCl), the ring can open to form γ -haloamines.

Materials

- Substrate: **3-Ethoxy-3-methylazetidine** (Free base or HCl salt)
- Reagent: 4M HCl in Dioxane or 6M Aqueous HCl
- Solvent: Methanol (for solvolysis) or Water (for hydrolysis)[1]

Step-by-Step Methodology

- Preparation: Dissolve **3-ethoxy-3-methylazetidine** (50 mg) in Methanol (1 mL).
- Acidification: Add 4M HCl in Dioxane (0.5 mL, excess).

- Stress Condition 1 (Salt Formation): Stir at 0°C for 1 hour. Evaporate solvent at <30°C.
 - Result: Typically yields the stable hydrochloride salt (Ring Closed).
 - Verification: ¹H NMR in D₂O. Look for shifting of ring protons downfield, but retention of the AB/singlet patterns characteristic of the ring.
- Stress Condition 2 (Forced Degradation): Heat the acidic solution to 60°C for 24 hours.
 - Result: Ring opening via nucleophilic attack of chloride (Cl⁻) or solvent (MeOH).
 - Product: Cl-CH₂-C(Me)(OEt)-CH₂-NH₃⁺ Cl⁻ (if HCl is used).[1]

Troubleshooting & Critical Parameters

Issue	Probable Cause	Corrective Action
No Reaction (Protocol A)	Steric hindrance at C3 shielding C2/C4.	Increase temperature to 100°C; switch solvent to DMF (more polar); use a stronger nucleophile (e.g., Thiolate instead of Thiol).
Ether Cleavage (Loss of OEt)	Acid concentration too high or temperature too high.	Maintain pH > 1 for stability studies. Ether cleavage usually requires harsh Lewis acids (e.g., BBr ₃) or very strong protic acids >100°C.
Polymerization	Intermolecular reaction of free base.	Keep concentration <0.1 M. Ensure N-protection is complete before heating.[1]

References

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- Medicinal Chemistry Applications (FAP Inhibitors)
 - Patent US20230312550A1. N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides.[1] (Describes usage of **3-ethoxy-3-methylazetidine** as a building block). [Link](#)

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